(1Z,N'Z)-N'-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid
Description
(1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of hydrazonothioic acids. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and an ethylcarbamohydrazonothioic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-[(Z)-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-3-20-18(25)22-21-11-13-7-8-16(17(10-13)23-2)24-12-14-5-4-6-15(19)9-14/h4-11H,3,12H2,1-2H3,(H2,20,22,25)/b21-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPKJMYZFCHFEJ-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C\C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorobenzyl alcohol and 3-methoxybenzaldehyde. These intermediates are then subjected to condensation reactions with hydrazine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, ethyl isothiocyanate, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity in preliminary studies.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid: Similar structure with a methyl group instead of an ethyl group.
(1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-propylcarbamohydrazonothioic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of (1Z,N’Z)-N’-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-ethylcarbamohydrazonothioic acid lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
